molecular formula C28H32N4O5 B11627857 3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11627857
M. Wt: 504.6 g/mol
InChI Key: RCPPLYKYXFFGAP-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy groups and a benzotriazole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of ethoxy groups and the benzotriazole moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield ethoxybenzaldehyde or ethoxybenzoic acid, while reduction of the benzamide core can produce ethoxyphenylamine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ethoxy groups and benzamide core may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
  • 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Uniqueness

3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of ethoxy groups instead of methoxy groups, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C28H32N4O5/c1-6-34-21-12-10-20(11-13-21)32-30-23-14-18(5)22(17-24(23)31-32)29-28(33)19-15-25(35-7-2)27(37-9-4)26(16-19)36-8-3/h10-17H,6-9H2,1-5H3,(H,29,33)

InChI Key

RCPPLYKYXFFGAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC)C

Origin of Product

United States

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